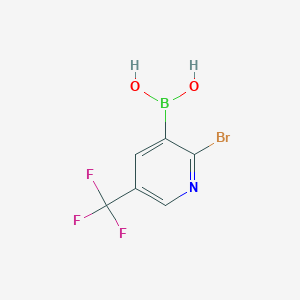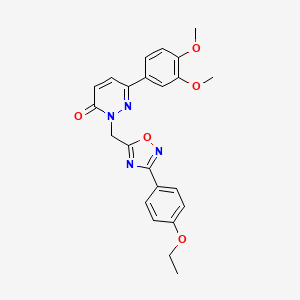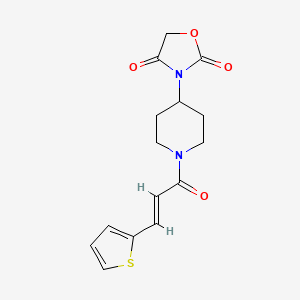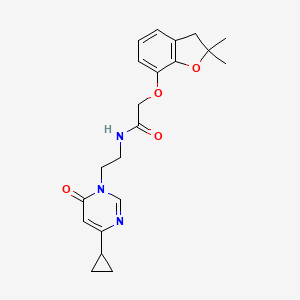
2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid” is a chemical compound with the CAS Number: 2377606-29-4 . It has a molecular weight of 269.81 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of such compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string FC(F)(F)c1ccc(Br)nc1 . The InChI code for this compound is 1S/C6H3BrF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H .
Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 44-48 °C . Its empirical formula is C6H3BrF3N .
Applications De Recherche Scientifique
Synthesis and Catalysis
2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid is a pivotal reagent in the synthesis of complex molecules. For instance, it is used in cross-coupling reactions, a fundamental technique in organic synthesis for forming new carbon-carbon bonds. A study highlighted the efficiency of a Pd-catalyzed cross-coupling method for 5-bromo-1,2,3-triazine, where optimization allowed for the preparation of a broad range of (hetero)aryl-1,2,3-triazines. The scope of the reaction was evaluated using a data science-enabled boronic acid chemical space, demonstrating the method's generality and facilitating the synthesis of pyrimidines and pyridines in high yields and minimal steps (Hoff, Hauser, & Gademann, 2022).
Material Science
In materials science, the molecule's Lewis acidity and its interactions with nitrogen-containing compounds are of interest. A study exploring the complexes of tris(pentafluorophenyl)boron with nitrogen-containing compounds like nitriles, amines, and pyridines found that these interactions produce coordination adducts. These adducts are essential in materials science for developing new materials with specific electronic and structural properties (Focante, Mercandelli, Sironi, & Resconi, 2006).
Optical and Spectroscopic Applications
Another area of application is in the development of materials with specific optical properties. The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study applied density functional theory to optimize the geometric structure and evaluate vibrational frequencies, chemical shift values, and non-linear optical properties, highlighting its potential use in designing materials with specific optical characteristics (Vural & Kara, 2017).
Chemical Reactivity and Mechanistic Studies
The reactivity of this compound with other compounds provides insights into new reaction mechanisms and pathways. For instance, a study on the metal-free regio- and chemoselective hydroboration of pyridines catalyzed by 1,3,2-Diazaphosphenium Triflate explored a new catalytic cycle for hydroboration, offering a pathway for selective synthesis processes (Rao, Chong, & Kinjo, 2018).
Orientations Futures
Trifluoromethylpyridines, such as “2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to their biological activities . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules . The compound’s role in this pathway can lead to the synthesis of a variety of biologically active molecules .
Pharmacokinetics
It’s known that the compound is a relatively stable and readily prepared organoboron reagent , suggesting it may have suitable properties for bioavailability.
Result of Action
The result of the compound’s action in the SM coupling reaction is the formation of new carbon–carbon bonds . This can lead to the synthesis of a variety of complex organic molecules, including biologically active molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a refrigerated and dark place , suggesting that temperature and light exposure may affect its stability. Additionally, the SM coupling reaction in which the compound participates is known to be exceptionally mild and functional group tolerant , indicating that the reaction conditions can also influence the compound’s action and efficacy.
Propriétés
IUPAC Name |
[2-bromo-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF3NO2/c8-5-4(7(13)14)1-3(2-12-5)6(9,10)11/h1-2,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHLHHBJRNPGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Br)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2760245.png)


![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2760248.png)
![4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2760249.png)

![1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2760252.png)

![4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic Acid](/img/structure/B2760254.png)

![4-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2760258.png)

![2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile](/img/structure/B2760264.png)
